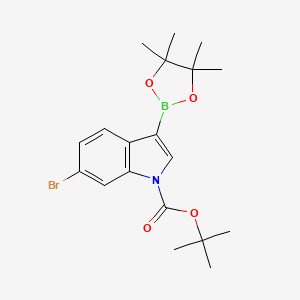

![molecular formula C13H23NO4 B594557 2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid CAS No. 1268521-78-3](/img/structure/B594557.png)

2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

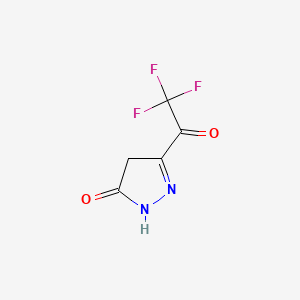

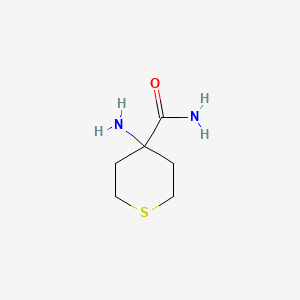

“2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid” is a chemical compound with the CAS Number: 1268521-78-3 . It has a molecular weight of 257.33 . The IUPAC name for this compound is [1-(tert-butoxycarbonyl)-4-azepanyl]acetic acid . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-4-5-10(6-8-14)9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to the addition and removal of the BOC group. The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 76-77 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Reactions

Selective Carbonylation 2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid is used in selective carbonylation reactions, a key process in the synthesis of carboxylic acids and esters from alcohols and ethers. This application is significant in the production of acetic acid using organometallic complexes and iodide cocatalysts, with zeolites and Keggin polyoxometallate clusters catalyzing the carbonylation of alcohols and ethers (Cheung et al., 2006).

Brominations of Cyclic Acetals It plays a role in the preparation of electrophilic building blocks for enantiomerically pure compounds. This includes the bromination of cyclic acetals derived from α-amino and β-hydroxy acids with N-bromosuccinimide under radical-chain reaction conditions (Zimmermann & Seebach, 1987).

Synthesis of Aldehyde Building Blocks The compound is used in the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, which is vital for combinatorial solid-phase synthesis of novel peptide isosteres. It offers flexibility in the synthesis of various compounds and demonstrates the utility of these building blocks in different nucleophilic reactions (Groth & Meldal, 2001).

Nucleophile-Induced Rearrangement This compound also plays a role in nucleophile-induced rearrangement reactions, such as the transformation of 2H-Azirine-2-carbonyl azides into 2-(1H-tetrazol-1-yl)acetic acid derivatives. This reaction, catalyzed by tertiary amines or hydrazoic acid, is significant for the synthesis of various acetic acid derivatives (Efimenko et al., 2021).

Biochemistry and Molecular Biology

Gabapentin-Base Synthesis In the field of biochemistry, it is used in the synthesis of gabapentin-base compounds, including N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5] decan-2-yl)-3-arylpropanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives. This synthesis demonstrates the compound's role in developing biologically active compounds (Amirani Poor et al., 2018).

Peptide Chemistry

C-Alkylation of Peptides This compound is involved in the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This process is crucial for the modification of peptide backbones, demonstrating its utility in the synthesis of complex peptide structures (Matt & Seebach, 1998).

Polymer Chemistry

Molecularly Imprinted Polymers It is used in the synthesis of molecularly imprinted polymers. This application is particularly important for the chromatographic separation of specific molecules, demonstrating the compound's role in advanced materials science (Ansell & Mosbach, 1997).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-4-5-10(6-8-14)9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUSWUSUWUZJLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1268521-78-3 |

Source

|

| Record name | 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)

![[3-(3,5-Dimethyl-4-isoxazolyl)-4-(methyloxy)phenyl]amine](/img/structure/B594487.png)